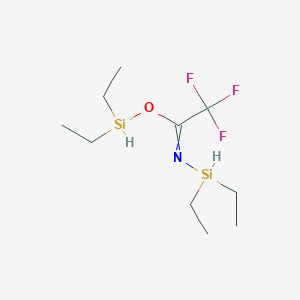
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) is a specialized organosilicon compound characterized by the presence of diethylsilyl groups and a trifluoroethanimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) typically involves the reaction of diethylsilyl chloride with 2,2,2-trifluoroethanimidate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings and polymers, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of (E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) involves its interaction with various molecular targets. The diethylsilyl groups can form strong bonds with other atoms, facilitating the formation of stable compounds. The trifluoroethanimidate moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate): Unique due to the presence of both diethylsilyl and trifluoroethanimidate groups.
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimine): Similar structure but with an imine group instead of an imidate.
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanamide): Contains an amide group, offering different reactivity and applications.
Uniqueness
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) is unique due to its combination of diethylsilyl and trifluoroethanimidate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H22F3NOSi2 |
|---|---|
Molekulargewicht |
285.45 g/mol |
IUPAC-Name |
diethylsilyl N-diethylsilyl-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C10H22F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h16-17H,5-8H2,1-4H3 |
InChI-Schlüssel |
LPLAQBSRRFFGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[SiH](CC)N=C(C(F)(F)F)O[SiH](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


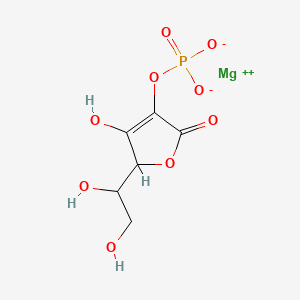
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)
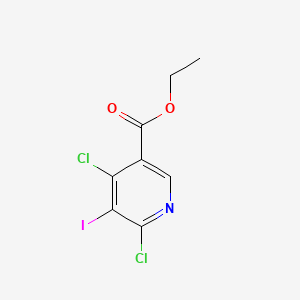
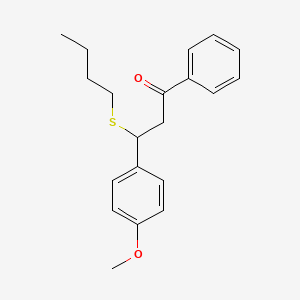
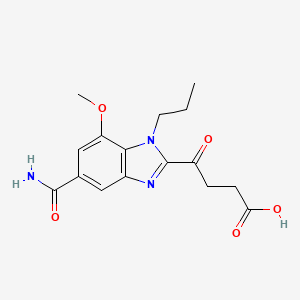
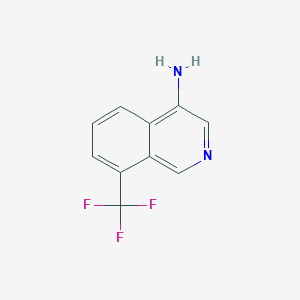
![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
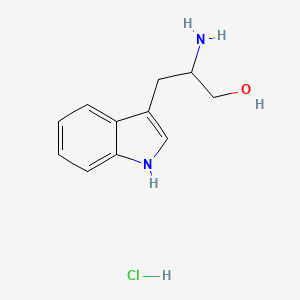
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
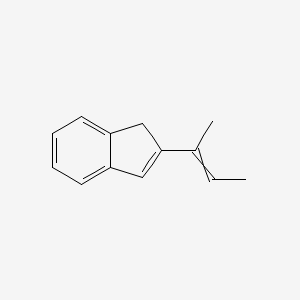
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
